molecular formula C12H9NO3 B6285885 2-Hydroxy-3-(3,4-methylenedioxyphenyl)pyridine, 95% CAS No. 1261908-22-8

2-Hydroxy-3-(3,4-methylenedioxyphenyl)pyridine, 95%

Cat. No. B6285885
CAS RN: 1261908-22-8
M. Wt: 215.20 g/mol
InChI Key: RKFLGALTXNHDFH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through various methods. One common method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C, which affords 2-substituted pyridines in good yields . Another method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion .


Molecular Structure Analysis

The molecular formula of 2-Hydroxy-3-(3,4-methylenedioxyphenyl)pyridine is C12H9NO3, and its molecular weight is 215.20 g/mol. The structure of similar compounds can be viewed using computational methods .


Chemical Reactions Analysis

The chemical reactions involving pyridine derivatives are diverse. For instance, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . Other reactions include the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C .

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(3,4-methylenedioxyphenyl)pyridine, 95% is not well understood. However, it is believed that the compound acts as an electrophilic reagent, reacting with nucleophiles to form new bonds. This reaction is believed to be catalyzed by the presence of a base, such as sodium hydroxide.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Hydroxy-3-(3,4-methylenedioxyphenyl)pyridine, 95% are not well understood. However, it has been suggested that the compound may have an inhibitory effect on the enzyme tyrosinase, which is involved in the synthesis of melanin.

Advantages and Limitations for Lab Experiments

2-Hydroxy-3-(3,4-methylenedioxyphenyl)pyridine, 95% has several advantages for laboratory experiments. It is relatively inexpensive, and can be readily synthesized from readily available starting materials. It is also stable, allowing it to be stored for long periods of time. However, it is also toxic, and should be handled with caution.

Future Directions

There are a variety of potential future directions for research involving 2-Hydroxy-3-(3,4-methylenedioxyphenyl)pyridine, 95%. These include the development of new synthesis methods, the exploration of its inhibitory effects on tyrosinase, the investigation of its potential as a pharmaceutical, and the exploration of its potential as a fluorescent dye. Additionally, further research into its mechanism of action and its biochemical and physiological effects could lead to new insights into its potential applications.

Synthesis Methods

2-Hydroxy-3-(3,4-methylenedioxyphenyl)pyridine, 95% can be synthesized by a variety of methods, including the condensation of 3-methoxy-4-methylphenol and ethyl acetoacetate, the reaction of 3-methoxy-4-methylphenol and ethyl acetoacetate with sodium hydroxide, the reaction of 3-methoxy-4-methylphenol with ethyl acetoacetate in the presence of aqueous sodium hydroxide, and the reaction of 3-methoxy-4-methylphenol with ethyl acetoacetate in the presence of sodium methoxide.

Scientific Research Applications

2-Hydroxy-3-(3,4-methylenedioxyphenyl)pyridine, 95% has been used in a variety of scientific research applications, including the synthesis of novel heterocyclic compounds, the synthesis of organic catalysts, the synthesis of chiral compounds, and the synthesis of pharmaceuticals. It has also been used in the synthesis of fluorescent dyes, and in the synthesis of agrochemicals.

Safety and Hazards

The safety data sheet for a similar compound, 3-Hydroxy-2-(hydroxymethyl)pyridine hydrochloride, indicates that it causes skin irritation and serious eye irritation. Precautionary measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-12-9(2-1-5-13-12)8-3-4-10-11(6-8)16-7-15-10/h1-6H,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFLGALTXNHDFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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